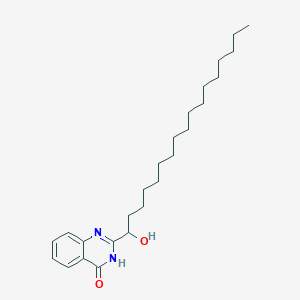

2-(1-Hydroxyheptadecyl)quinazolin-4(1H)-one

Description

Properties

CAS No. |

917764-60-4 |

|---|---|

Molecular Formula |

C25H40N2O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

2-(1-hydroxyheptadecyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C25H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-23(28)24-26-22-19-17-16-18-21(22)25(29)27-24/h16-19,23,28H,2-15,20H2,1H3,(H,26,27,29) |

InChI Key |

SQOLXTJUDSOVJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C1=NC2=CC=CC=C2C(=O)N1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one typically involves the following steps:

Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Attachment of Hydroxyheptadecyl Chain: The hydroxyheptadecyl chain can be introduced via alkylation reactions using appropriate alkyl halides or alcohols in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The quinazolinone core can be reduced to dihydroquinazolinone using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products Formed

Oxidation: Formation of 2-(1-Oxoheptadecyl)quinazolin-4(3H)-one.

Reduction: Formation of 2-(1-Hydroxyheptadecyl)dihydroquinazolin-4(3H)-one.

Substitution: Formation of 2-(1-Chloroheptadecyl)quinazolin-4(3H)-one or 2-(1-Bromoheptadecyl)quinazolin-4(3H)-one.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinazoline core with a long hydrocarbon chain (heptadecyl) attached to the nitrogen atom at position 2. This structural characteristic enhances its lipophilicity, potentially affecting its pharmacokinetic properties compared to other quinazolinones. The synthesis of 2-(1-Hydroxyheptadecyl)quinazolin-4(1H)-one can be achieved through several methods, including reactions involving fatty acids and anthranilic acid .

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for drug development. Notable activities include:

- Antimicrobial Properties : Studies have demonstrated that quinazolinone derivatives possess significant antimicrobial effects. For instance, the compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth .

- Anticancer Activity : Research indicates that this compound may inhibit key enzymes involved in cancer progression, such as COX-2 and LDHA. In vitro studies have shown cytotoxic effects on colorectal cancer cells, with IC50 values indicating effective inhibition compared to standard treatments like diclofenac .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Case Studies

Several studies highlight the applications of this compound:

- Antimicrobial Efficacy : A study tested the compound against various bacterial strains, demonstrating significant inhibition zones and confirming its potential as an antimicrobial agent .

- Cytotoxicity Against Cancer Cells : In vitro testing on colorectal cancer cell lines showed that certain derivatives of this compound exhibited high cytotoxicity levels, suggesting its potential as an anticancer drug candidate .

- Docking Studies : Molecular docking analyses revealed strong binding affinities between the compound and target proteins involved in cancer metabolism, supporting further exploration for therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyheptadecyl chain may enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical and Chemical Properties

Key Observations :

- Hydrophobic vs. Polar Substituents: The hydroxyheptadecyl chain in the target compound contrasts sharply with electron-withdrawing groups (e.g., NO₂, CF₃O), which increase polarity and reduce lipophilicity .

- Melting Points : Nitro-substituted derivatives (e.g., 9h, 9i) exhibit higher melting points (169–183°C) due to strong dipole-dipole interactions, whereas the target compound’s melting point is unreported but likely lower due to its flexible alkyl chain .

Dihydroquinazolinone Derivatives

Reduction of the quinazolinone core to 2,3-dihydroquinazolin-4(1H)-one introduces conformational rigidity and alters bioactivity:

Table 2: Dihydroquinazolinone Derivatives

Comparison :

Fatty Acid-Tethered Derivatives

Compounds with long alkyl chains exhibit unique physicochemical behaviors:

Table 3: Fatty Acid-Modified Quinazolinones

Key Findings :

- The hydroxyheptadecyl chain enables surfactant-like behavior, as seen in nonionic surfactants derived from these compounds .

- Triazinoquinazolinone derivatives (e.g., compound 10) demonstrate enhanced antimicrobial activity compared to the parent compound, highlighting the role of auxiliary heterocycles .

Biological Activity

2-(1-Hydroxyheptadecyl)quinazolin-4(1H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This compound, characterized by its unique heptadecyl side chain, exhibits potential in various therapeutic areas including antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of this compound, synthesizing findings from recent studies and highlighting its implications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinazolinone core with a long hydrocarbon chain that may influence its biological properties.

Antimicrobial Activity

Quinazolinone derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. In a study evaluating various quinazolinones against bacterial strains, it was found that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

Recent research indicates that quinazolinone derivatives have promising anticancer activity. A study involving a series of synthesized quinazolinones demonstrated their cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HT29 (colon cancer), and U87 (glioblastoma). The compounds exhibited IC50 values in the micromolar range, suggesting that modifications to the quinazolinone scaffold can enhance their potency . Specifically, structural analogs with varied substituents showed improved selectivity and reduced toxicity towards normal cells.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays using DPPH and ABTS methods indicated that this compound possesses significant free radical scavenging ability. The presence of the hydroxyl group in its structure is believed to contribute to its antioxidant capacity by donating hydrogen atoms to free radicals .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the condensation reaction of appropriate amino acids or amines with carbonyl compounds under acidic or basic conditions. The choice of substituents on the quinazolinone ring significantly affects its biological activity. For instance, modifications at the 2-position of the ring have been shown to enhance both antimicrobial and anticancer activities .

Case Studies

Several case studies have highlighted the therapeutic potential of quinazolinones:

- Case Study 1 : In a preclinical model, a derivative similar to this compound demonstrated significant tumor reduction in xenograft models of breast cancer, indicating its potential as a lead compound for further development .

- Case Study 2 : A comparative study on various quinazolinones showed that those with longer alkyl chains exhibited improved membrane permeability and enhanced bioavailability, suggesting that structural modifications can optimize pharmacokinetic properties .

Q & A

Q. What are the common synthetic routes for 2-(1-hydroxyheptadecyl)quinazolin-4(1H)-one and its derivatives?

The compound is synthesized via a multi-step process starting with 2-hydroxyheptadecanoic acid. Key steps include:

- Conversion to fatty acid chloride, followed by reaction with anthranilic acid in pyridine to form 2-(1-hydroxyheptadecyl)-1,3-benzoxazin-4-one (3).

- Treatment with formamide or ammonium acetate at 150°C to yield 2-(1-hydroxyheptadecyl)-3H-quinazolin-4-one (4).

- Further derivatization using chloroacetyl chloride or hydrazine hydrate to generate intermediates like compound 5 (3-(2-chloroacetyl)-substituted derivative) and 6 (hydrazino derivative) . Methodological considerations include solvent choice (e.g., pyridine for acylation), temperature control (e.g., refluxing butanol for hydrazine reactions), and purification via recrystallization.

Q. How is structural confirmation achieved for quinazolinone derivatives?

Structural characterization relies on:

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1670–1700 cm⁻¹ for the quinazolinone core).

- ¹H NMR : Confirms substituent integration and regiochemistry (e.g., aromatic protons in the range of 7.0–8.5 ppm, hydroxyl protons at ~2.0 ppm).

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns. For example, compound 9k (2-((4-bromophenyl)amino)quinazolin-4(1H)-one) was confirmed via IR (N-H stretch at 3300 cm⁻¹) and ¹H NMR (aromatic multiplet at 7.9 ppm) .

Q. What preliminary biological assays are used to evaluate quinazolinone derivatives?

Initial screening often includes:

- Cytotoxicity assays (e.g., MTT or SRB tests) to assess cell viability.

- Enzyme inhibition studies (e.g., H1-antihistaminic activity via histamine receptor binding assays).

- Antimicrobial or antiparasitic models : For example, compound 3g (3-benzyl-6-(4-chlorophenyl)-2-(3-nitrophenyl)quinazolin-4(1H)-one) was tested for anti-leishmanial activity using parasite viability assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in quinazolinone synthesis?

Key strategies include:

- Catalyst selection : Heterogeneous solid acid catalysts (e.g., zeolites) enhance cyclization efficiency in dihydroquinazolinone synthesis .

- Solvent optimization : Polar aprotic solvents like DMF improve solubility of intermediates (e.g., compound 5 synthesis).

- Temperature control : Fusion reactions (e.g., with ammonium acetate at 150°C) require precise heating to avoid decomposition . For example, compound 7 (triazinoquinazolinone) was synthesized via cyclization under controlled thermal conditions (> melting point) .

Q. How are structure-activity relationships (SAR) analyzed for quinazolinone derivatives?

SAR studies involve:

- Systematic substitution : Introducing electron-withdrawing (e.g., nitro, bromo) or electron-donating groups (e.g., methyl, methoxy) to the quinazolinone core.

- Bioisosteric replacement : Replacing phenyl rings with heterocycles (e.g., thiophene in compound 3d) to modulate activity.

- Pharmacophore modeling : Identifying critical groups (e.g., the quinazolinone carbonyl in TRPM2 inhibitors) using docking simulations . For instance, SAR analysis of anti-leishmanial derivatives revealed that 3-nitro substitution enhances potency compared to 4-chloro analogs .

Q. How should contradictory data between in vitro and in vivo studies be addressed?

Contradictions may arise due to:

- Bioavailability differences : Poor solubility or metabolic instability in vivo. Solutions include prodrug design (e.g., esterification of the hydroxyl group).

- Model limitations : Use of complementary assays (e.g., 3D cell cultures or transgenic parasites) to validate in vitro findings. For example, discrepancies in H1-antihistaminic activity were resolved by testing analogs in ex vivo tissue models .

Q. What methodologies resolve structural ambiguities in quinazolinone derivatives?

Advanced techniques include:

- X-ray crystallography : Resolves regiochemistry (e.g., confirming 2-substitution vs. 3-substitution in compound 15) .

- 2D NMR (COSY, NOESY) : Distinguishes between positional isomers (e.g., para vs. meta nitro substituents).

- High-resolution mass spectrometry (HRMS) : Differentiates isobaric compounds (e.g., C₁₅H₁₀ClN₂O vs. C₁₅H₁₀BrN₂O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.